molecular formula C19H10Cl2N6Na2O7S2 B105821 C.I. Reactive red 2 CAS No. 17804-49-8

C.I. Reactive red 2

Cat. No.: B105821
CAS No.: 17804-49-8
M. Wt: 615.3 g/mol
InChI Key: GLNYHOSOIRWXSB-DLYXPJDHSA-L
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Description

Procion red MX-5B is a 2,4-dichloro-1,3,5-triazine with a multi-substituted napthalen-1-ylamino substituent at the 6-position. It has a role as a dye. It is an azo compound and a chloro-1,3,5-triazine.

Mechanism of Action

Target of Action

C.I. Reactive Red 2 (RR2) is primarily targeted towards organic pollutants in the environment . It is used in various industrial processes, particularly in textile industries, and can often be found in wastewater .

Mode of Action

The mode of action of RR2 involves its interaction with other substances to bring about a change in color or decolorization. This is particularly evident in processes such as ozonation catalyzed by Fe (II) and UV , and photodegradation in the Bi2WO6 system . In these processes, RR2 interacts with the catalysts to undergo a color change, which is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by RR2 primarily involve the degradation of organic pollutants. In the presence of catalysts like Fe (II), UV, or Bi2WO6, RR2 undergoes a series of reactions that lead to its decolorization . These reactions are part of the larger process of pollutant degradation in the environment.

Result of Action

The primary result of RR2’s action is the decolorization of the dye itself and the degradation of organic pollutants. This is achieved through its interaction with catalysts in processes such as ozonation and photodegradation . The rate of RR2 removal or decolorization can be influenced by factors such as the concentration of RR2, the dose of the catalyst, and the pH of the solution .

Action Environment

The action, efficacy, and stability of RR2 are influenced by various environmental factors. For instance, the pH of the solution can affect the rate of RR2’s decolorization . Similarly, the presence and concentration of catalysts like Fe (II), UV, or Bi2WO6 can significantly impact the effectiveness of RR2’s decolorization and pollutant degradation processes .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of C.I. Reactive Red 2 are not well-studied. It is known that reactive dyes can interact with various biomolecules. For instance, they can bind to proteins and enzymes, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the dye and the biomolecule involved .

Cellular Effects

The effects of this compound on cells are not well-documented. It is known that reactive dyes can have various effects on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism The exact effects of CI

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that reactive dyes can interact with biomolecules at the molecular level. For instance, they can bind to enzymes, potentially inhibiting or activating them . They can also interact with DNA, potentially causing changes in gene expression . Further research would be needed to determine the specific molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of CIIt is known that reactive dyes can have long-term effects on cellular function . For instance, they can cause changes in cell signaling pathways and gene expression that persist over time The stability and degradation of CI

Dosage Effects in Animal Models

The effects of different dosages of CIIt is known that reactive dyes can have toxic or adverse effects at high doses . For instance, they can cause damage to various organs and tissues The specific dosage effects of CI

Metabolic Pathways

The metabolic pathways that CIIt is known that reactive dyes can interact with various enzymes and cofactors . They can also have effects on metabolic flux and metabolite levels The specific metabolic pathways that CI

Transport and Distribution

The transport and distribution of CIIt is known that reactive dyes can interact with various transporters and binding proteins . They can also have effects on their localization or accumulation The specific transport and distribution of CI

Subcellular Localization

The subcellular localization of CIIt is known that reactive dyes can be directed to specific compartments or organelles through targeting signals or post-translational modifications The specific subcellular localization of CI

Properties

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDJOJCYUSIEY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6522-86-7 (Parent)
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10889666, DTXSID70924123
Record name C.I. Reactive Red 2
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Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17804-49-8, 106740-69-6, 12226-03-8
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
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Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name C.I. Reactive Red 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889666
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Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID70924123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of C.I. Reactive Red 2?

A1: The molecular formula of RR2 is C27H18ClN7Na4O15S4 and its molecular weight is 877.98 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize UV-Vis spectroscopy to analyze RR2. This technique provides information about the dye's light absorption properties, particularly its characteristic peak in the visible region, which is responsible for its red color. [, , , , , , , , , , , , , ] Additionally, Fourier transform infrared (FTIR) spectroscopy can be employed to identify functional groups within the RR2 molecule. [, ]

Q3: What are the common methods employed for the degradation of this compound in wastewater treatment?

A3: Numerous Advanced Oxidation Processes (AOPs) have been investigated for RR2 degradation. These methods generate highly reactive species that effectively break down the dye molecule. Some prominent examples include:

    Q4: What are the roles of different catalysts and their mechanisms in RR2 degradation?

    A4: Various catalysts enhance the degradation of RR2 through different mechanisms:

      Q5: What are the environmental concerns associated with this compound?

      A6: The release of RR2-containing wastewater into the environment raises concerns due to its toxicity to aquatic life and potential carcinogenicity. The dye's complex structure and resistance to natural degradation contribute to its persistence in the environment, leading to bioaccumulation and long-term ecological damage. [, ]

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